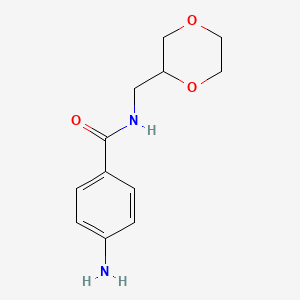

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-3-1-9(2-4-10)12(15)14-7-11-8-16-5-6-17-11/h1-4,11H,5-8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWXRKNWHSECJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Amino N 1,4 Dioxan 2 Ylmethyl Benzamide and Analogues

Retrosynthetic Analysis of the 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide Scaffold

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This bond is formed between a 4-aminobenzoyl moiety and (1,4-dioxan-2-yl)methanamine. This approach simplifies the synthesis into the preparation of two key intermediates: a derivative of 4-aminobenzoic acid and the cyclic ether amine.

The 4-aminobenzoyl portion can be derived from 4-aminobenzoic acid itself or its more reactive acyl chloride or ester derivatives. The amino group on the aromatic ring is often protected during the amide bond formation to prevent unwanted side reactions.

The (1,4-dioxan-2-yl)methanamine fragment presents a different synthetic challenge, requiring the construction of the 1,4-dioxane (B91453) ring system with a functionalized methyl group at the 2-position, which can then be converted to the primary amine.

Classical and Modern Synthetic Approaches for Benzamide (B126) Formation

The formation of the benzamide linkage is a cornerstone of this synthesis, with a variety of methods available to the synthetic chemist.

Amide coupling reactions are a widely used and effective method for forming the amide bond between a carboxylic acid and an amine. rsc.orgresearchgate.net These reactions typically employ a coupling reagent to activate the carboxylic acid, facilitating its reaction with the amine.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress side reactions and improve efficiency. researchgate.net Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). rsc.org The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and minimize side products. researchgate.netnih.gov

Table 1: Common Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive | Solvent | Temperature |

| EDC | HOBt or Oxyma | DCM, DMF | 0 °C to RT |

| DCC | HOBt | DCM, THF | 0 °C to RT |

| HATU | DIPEA | DMF, NMP | 0 °C to RT |

| PyBOP | DIPEA | DMF, DCM | 0 °C to RT |

| COMU | Collidine | MeCN/Water | RT |

| TPTU | NMI | MeCN/Water | RT |

Note: This table is not exhaustive and represents common examples. RT = Room Temperature, DCM = Dichloromethane, DMF = Dimethylformamide, THF = Tetrahydrofuran (B95107), DIPEA = N,N-Diisopropylethylamine, NMP = N-Methyl-2-pyrrolidone, NMI = N-methylimidazole. Data sourced from multiple studies. researchgate.net

A more traditional approach to benzamide formation involves the acylation of the amine with a reactive benzoyl derivative. The most common method is the Schotten-Baumann reaction, which typically uses a benzoyl chloride in the presence of an aqueous base to neutralize the HCl byproduct. scispace.com This method is often high-yielding and straightforward. slideshare.net

Alternatively, benzoyl anhydrides or esters can be used as the acylating agent. scispace.com While generally less reactive than acid chlorides, they offer advantages in terms of stability and handling. The reaction of (1,4-dioxan-2-yl)methanamine with a suitably protected 4-aminobenzoyl chloride or anhydride (B1165640) would provide the desired benzamide scaffold.

Strategies for Incorporating the 1,4-Dioxane-2-ylmethyl Moiety

Another strategy involves the modification of a pre-existing 1,4-dioxane derivative. For example, a commercially available 1,4-dioxane-2-carboxylic acid can be converted to the corresponding amide, which is then reduced to the amine. Alternatively, a Williamson ether synthesis approach can be employed to construct the dioxane ring.

A patented synthesis for a related compound, (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride, involves a multi-step sequence starting from epoxy chloropropane and 2-chlorohydrin, highlighting the complexity that can be involved in creating chiral dioxane derivatives. google.com

Synthesis of Key Intermediates for 4-Aminobenzamide (B1265587) and Dioxane Analogues

The successful synthesis of the target molecule and its analogues relies on the efficient preparation of key intermediates.

For the 4-aminobenzamide portion, 4-aminobenzoic acid is a common starting material. nih.govmdpi.com This can be prepared by the reduction of 4-nitrobenzoic acid or through a Hofmann rearrangement of 4-carboxamidobenzamide. google.comchemicalbook.com The amino group of 4-aminobenzoic acid is often protected, for example as a carbamate, before activation of the carboxylic acid to prevent self-polymerization.

The synthesis of the (1,4-dioxan-2-yl)methanamine intermediate and its analogues can be achieved through various routes. As mentioned, this can involve building the dioxane ring or modifying an existing one. enamine.net For analogues, different substituted epoxides or diols can be used to introduce diversity into the dioxane ring system.

Table 2: Key Intermediates and Potential Synthetic Precursors

| Intermediate | Potential Precursor(s) |

| 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid, 1,4-Benzenedicarboxylic acid monomethyl ester google.comchemicalbook.com |

| 4-Aminobenzoyl Chloride | 4-Aminobenzoic Acid (with thionyl chloride) chemicalbook.com |

| (1,4-Dioxan-2-yl)methanamine | 1,4-Dioxane-2-carbonitrile, 1,4-Dioxane-2-carboxylic acid |

| (2R)-(1,4-dioxan-2-yl)methanamine | (S)-3-(2-chlorooxethyl)-1-chloropropane-2-alcohol google.com |

Green Chemistry Principles in the Synthesis of Benzamide Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. chemmethod.com For benzamide synthesis, this has led to the exploration of greener alternatives to traditional methods.

One approach is the use of catalytic methods that avoid stoichiometric activating reagents. For example, boric acid has been shown to catalyze the direct amidation of benzoic acids with amines, offering a more atom-economical route. sciepub.comyoutube.com

Solvent choice is another important consideration. The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) can significantly reduce the environmental impact of a synthesis. tandfonline.comtandfonline.com For instance, the N-benzoylation of amines has been successfully carried out under solvent-free conditions. tandfonline.com Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction times and reduce energy consumption.

While specific research on the green synthesis of this compound is not widely reported, the principles of green chemistry can be applied to its synthesis by selecting catalytic methods, minimizing the use of hazardous reagents and solvents, and designing more efficient reaction pathways.

Yield Optimization and Reaction Efficiency Studies

Amide Formation Step Optimization:

The efficiency of the amide coupling reaction is influenced by the choice of coupling agents, solvent, temperature, and stoichiometry. While direct acylation with an acyl chloride is common, studies on related benzamides show that yields can vary significantly based on the substituents present. For instance, the synthesis of various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed yields ranging from 37.7% to 91.3%, demonstrating the electronic and steric influence of the amine component on reaction efficiency. nih.gov Alternative eco-friendly methods, such as mechanochemistry (ball milling), have been shown to produce high yields, with the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide achieving an 89% yield in just five minutes without the need for a solvent. mdpi.com

Nitro Group Reduction Step Optimization:

Key variables that are typically optimized include:

Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. rsc.org However, the choice of catalyst and its concentration can be critical. Studies on nitroarene reductions show that varying the catalyst loading can impact reaction efficiency. nih.gov For some substrates, platinum-based catalysts (e.g., Pt/C) are also employed. google.com

Hydrogen Pressure and Temperature: These parameters directly influence the rate of reaction. In the hydrogenation of N-4-nitrophenyl nicotinamide, a parametric study was performed at various pressures and temperatures to achieve quantitative chemoselective conversion. rsc.orgmit.edu The optimal conditions must be carefully determined to ensure complete reduction without promoting side reactions.

Solvent System: The choice of solvent can affect catalyst activity and substrate solubility. Common solvents for catalytic hydrogenation include alcohols (ethanol, methanol), tetrahydrofuran (THF), and dimethylformamide (DMF). google.comgoogle.com

Additives: The addition of catalytic amounts of certain compounds can suppress the formation of by-products. For example, the use of vanadium compounds (e.g., NH₄VO₃) in the catalytic hydrogenation of aromatic nitro compounds has been shown to almost completely prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer product and faster reaction completion. google.com

The following tables, based on data from studies on analogous compounds, illustrate how reaction parameters are systematically varied to improve yield and efficiency.

Table 1: Effect of Catalyst and Additive on Nitro Group Reduction (Illustrative Data)

| Entry | Substrate | Catalyst (Loading) | Additive | Yield of Amine (%) | By-products (%) | Reference |

| 1 | Aromatic Nitro Compound | 5% Pd/C | None | 84 | 16 (Hydroxylamine) | google.com |

| 2 | Aromatic Nitro Compound | 5% Pd/C | NH₄VO₃ | 100 | 0 | google.com |

This table illustrates the significant improvement in yield and purity achieved by adding a catalytic amount of a vanadium compound to suppress hydroxylamine by-product formation during a Pd/C-catalyzed hydrogenation.

Table 2: Optimization of Reaction Conditions for Catalytic Hydrogenation (Illustrative Data)

| Entry | Catalyst | H₂ Pressure | Temperature (°C) | Solvent | Conversion/Yield | Reference |

| 1 | Pd/SiO₂ | 1 atm | 25 | DMAc | Quantitative | rsc.orgmit.edu |

| 2 | Pd/SiO₂ | 10 atm | 60 | DMAc | Quantitative | rsc.orgmit.edu |

| 3 | 5% Pt/C | 10 bar | 60 | Methanol (B129727) | High Selectivity | google.com |

| 4 | 1% Pt + 0.1% Cu/C | - | - | Methanol | - | google.com |

This table showcases a parametric study for the hydrogenation of a functionalized nitroarene. It demonstrates that quantitative and chemoselective conversion to the primary amine can be achieved under various conditions, allowing for the selection of the most efficient and safe operating parameters.

By systematically applying these optimization principles, the synthesis of this compound can be fine-tuned to achieve high reaction efficiency, excellent yield, and high purity of the final product, which is essential for its potential applications.

Advanced Spectroscopic and Chromatographic Characterization in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques reveal the connectivity between them.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide would exhibit distinct signals corresponding to the protons of the 4-aminobenzamide (B1265587) and the 1,4-dioxan-2-ylmethyl moieties.

Aromatic Protons: The protons on the benzene (B151609) ring will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group are expected to be upfield due to the electron-donating nature of the amine, while the protons ortho to the carbonyl group will be downfield.

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the secondary amide (-NH-) will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

1,4-Dioxan-2-ylmethyl Protons: The protons of the dioxane ring and the methylene (B1212753) bridge present a more complex system. The protons on carbons adjacent to the oxygen atoms in the dioxane ring are expected to be deshielded, appearing in the range of δ 3.4-4.5 ppm libretexts.orgpressbooks.pub. The methylene protons of the -CH₂-NH- group would likely appear as a doublet of doublets due to coupling with the adjacent methine proton on the dioxane ring and the amide proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be shielded, while the carbon of the carbonyl group will be significantly deshielded (δ 165-175 ppm).

1,4-Dioxan-2-ylmethyl Carbons: The carbons of the dioxane ring typically appear in the range of δ 60-80 ppm pressbooks.pub. The methylene carbon of the -CH₂-NH- group would be expected in the range of δ 40-50 ppm.

2D NMR Spectroscopy

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D NMR. COSY would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the dioxane ring and between the methylene bridge and the dioxane ring. HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the carbon spectrum.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NH₂) | ~6.6-6.8 | ~113-115 |

| Aromatic CH (ortho to -C=O) | ~7.6-7.8 | ~128-130 |

| Amine (-NH₂) | Variable (broad) | - |

| Amide (-NH-) | Variable (broad) | - |

| Dioxane -OCH₂- | ~3.5-3.8 | ~66-68 |

| Dioxane -OCH- | ~3.8-4.0 | ~70-75 |

| Amide -CH₂- | ~3.3-3.5 | ~42-45 |

| Carbonyl C=O | - | ~167-170 |

| Aromatic C-NH₂ | - | ~150-152 |

| Aromatic C-C=O | - | ~125-127 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight. The fragmentation of benzamides is well-characterized and typically involves cleavage of the amide bond rsc.org.

Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of the 4-aminobenzoyl cation.

Cleavage of the N-C bond: Fission of the bond between the nitrogen and the methylene bridge, resulting in the formation of the 4-aminobenzamide radical cation and the (1,4-dioxan-2-ylmethyl) cation.

Fragmentation of the dioxane ring: The 1,4-dioxane (B91453) ring can undergo characteristic fragmentation, often involving the loss of formaldehyde (CH₂O) units researchgate.net.

The high-resolution mass spectrum would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the structure of the compound.

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 237.12 | Protonated molecular ion |

| C₇H₇N₂O⁺ | 135.06 | 4-aminobenzamide fragment |

| C₇H₆NO⁺ | 120.04 | 4-aminobenzoyl cation |

| C₅H₉O₂⁺ | 101.06 | (1,4-dioxan-2-ylmethyl) cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the amine, amide, and ether functional groups.

N-H Stretching: The primary amine (-NH₂) will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations libretexts.orgpressbooks.pub. The secondary amide (-NH-) will exhibit a single band in the same region.

C=O Stretching: A strong absorption band characteristic of the amide carbonyl group (Amide I band) is expected in the range of 1630-1680 cm⁻¹ pressbooks.pub.

N-H Bending: The N-H bending vibration of the amide (Amide II band) will appear around 1510-1570 cm⁻¹.

C-O Stretching: The C-O-C stretching vibrations of the dioxane ether linkages will produce strong bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹ libretexts.orgpressbooks.pubspectroscopyonline.com.

Aromatic C-H and C=C Vibrations: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region libretexts.org.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Secondary Amide (-NH-) | N-H Stretch | 3300-3500 (one band) |

| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1630-1680 |

| Amide (-NH-) | N-H Bend (Amide II) | 1510-1570 |

| Ether (C-O-C) | C-O Stretch | 1050-1250 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

High-Resolution Chromatography (e.g., HPLC, GC) for Purity Assessment and Method Development in Research

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for developing analytical methods for their quantification. Gas chromatography (GC) is suitable for volatile and thermally stable compounds.

For this compound, which is a relatively polar compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 or a more polar-modified silica column would likely be used.

Method Development Considerations:

Mobile Phase: A typical mobile phase would consist of a mixture of water (often with a buffer to control pH) and an organic modifier such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the main compound from any impurities.

Detector: A UV detector would be highly effective, as the aromatic ring of the benzamide (B126) moiety will absorb strongly in the UV region (around 254 nm).

Purity Assessment: The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

Given the polarity of the dioxane moiety, hydrophilic interaction liquid chromatography (HILIC) could also be a viable separation technique researchgate.net.

X-ray Crystallography for Solid-State Structure Determination (if relevant to related structures)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not currently available in the public domain, analysis of the crystal structures of related benzamides can provide insights into its likely solid-state conformation and packing mdpi.comproquest.comnih.goviucr.orgnih.gov.

It is expected that the benzamide group would be largely planar. The conformation of the 1,4-dioxan-2-ylmethyl side chain would be of particular interest. The dioxane ring typically adopts a chair conformation. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amino and amide groups, which can form networks with adjacent molecules iucr.orgnih.gov. These interactions play a crucial role in determining the physical properties of the solid material.

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. Despite the growing importance of computational chemistry in drug discovery and materials science for predicting molecular behavior and interactions, this particular molecule does not appear to have been the subject of dedicated research in the public domain.

Consequently, a detailed analysis as outlined by the user's request, encompassing molecular docking, molecular dynamics, quantum chemical calculations, QSAR modeling, pharmacophore development, and pharmacokinetic predictions for this compound, cannot be provided at this time. The generation of a scientifically accurate and data-rich article requires published research findings, which are currently absent for this specific compound.

While computational methodologies for such analyses are well-established and routinely applied to novel chemical entities, the execution of these studies necessitates experimental data or, at minimum, a focused computational investigation. Without such foundational research, any attempt to generate the requested in-depth article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Future research initiatives may target this compound for computational analysis, which would then enable a comprehensive exploration of its molecular properties and potential applications. Until such studies are conducted and published, a detailed article on its computational chemistry remains beyond the scope of existing knowledge.

Structure Activity Relationship Sar Investigations of 4 Amino N 1,4 Dioxan 2 Ylmethyl Benzamide and Analogues

Impact of Substitutions on the 4-Aminobenzamide (B1265587) Ring

The primary amino group at the 4-position is often crucial for forming key interactions, such as hydrogen bonds, with target proteins. In many instances, this group acts as a hydrogen bond donor. Modification or replacement of this amine can lead to a substantial loss of activity.

For instance, in studies of other N-substituted benzamides, the introduction of a chlorine atom or a nitro group on the benzamide (B126) ring has been shown to decrease anti-proliferative activity in certain cancer cell lines. nih.gov This suggests that the electronic and steric properties of substituents on the 4-aminobenzamide ring of our lead compound would likely play a critical role in its biological profile.

Table 1: Hypothetical Impact of Substitutions on the 4-Aminobenzamide Ring

| Substitution Position | Type of Substituent | Potential Impact on Activity | Rationale |

| 4-position | Modification of the amino group (e.g., methylation, acylation) | Likely decrease | Disruption of key hydrogen bonding interactions. |

| 2- or 3-position | Small, electron-withdrawing groups (e.g., -F, -Cl) | Variable | Could enhance binding through additional interactions or alter conformation favorably/unfavorably. |

| 2- or 3-position | Bulky groups | Likely decrease | Potential for steric hindrance at the binding site. |

| 2- or 3-position | Electron-donating groups (e.g., -OCH3, -CH3) | Variable | May provide beneficial hydrophobic interactions or lead to unfavorable steric or electronic effects. |

Role of the N-(1,4-dioxan-2-ylmethyl) Moiety in Biological Activity

The N-(1,4-dioxan-2-ylmethyl) moiety represents a significant portion of the molecule and is expected to be a key driver of its biological activity and selectivity. The 1,4-dioxane (B91453) ring introduces polarity and potential hydrogen bond accepting sites through its two oxygen atoms. This feature can enhance solubility and allow for specific interactions with polar residues in a protein binding pocket.

The stereochemistry of the dioxane ring is also likely to be critical. The chiral center at the 2-position of the dioxane ring will result in enantiomers that may exhibit different biological activities. It is common for one enantiomer to have significantly higher affinity for a biological target than the other.

Influence of Linker Chemistry on Target Interaction

The amide bond and the adjacent methylene (B1212753) group form the linker connecting the 4-aminobenzamide ring to the 1,4-dioxane moiety. The nature of this linker is critical for the correct positioning of the two key structural components of the molecule within a target's binding site.

The amide group itself is a rigid, planar unit that can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The length and flexibility of the linker are also important. A longer or more flexible linker might allow the molecule to access different binding modes, while a more rigid linker could pre-organize the molecule into a more favorable conformation for binding, potentially increasing affinity.

In related series of compounds, variations in linker chemistry, such as replacing the amide with a more flexible amine or a more rigid cyclic structure, have been shown to have a profound impact on biological activity.

Conformational Analysis and its Correlation with Biological Response

Computational modeling and techniques like NMR spectroscopy could be employed to understand the preferred conformations in different solvent environments, which can provide insights into the shape of the molecule when it interacts with a biological target.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide, a hypothetical pharmacophore can be proposed.

Key pharmacophoric features would likely include:

A hydrogen bond donor: The 4-amino group on the benzamide ring.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

A hydrogen bond donor: The N-H group of the amide linker.

Hydrogen bond acceptors: The two oxygen atoms of the 1,4-dioxane ring.

A hydrophobic/aromatic region: The benzamide phenyl ring.

A specific 3D arrangement of these features: Dictated by the stereochemistry of the dioxane ring and the conformational preferences of the molecule.

The identification of these key features is crucial for the design of new analogues with improved activity and selectivity. For example, replacing the benzamide ring with other aromatic or heteroaromatic systems could be explored, as long as the key hydrogen-bonding features are maintained. Similarly, modifications to the dioxane ring that alter its size, shape, or hydrogen bonding capacity would likely have a significant impact on biological activity.

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Enzyme Inhibition and Receptor Binding Assays

Although direct in vitro enzyme inhibition and receptor binding data for 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide are limited, extensive research on related benzamide (B126) structures highlights their capacity to interact with several important biological targets.

GPR84 Antagonists: G-protein-coupled receptor 84 (GPR84) is a target for inflammatory diseases. While specific benzamide antagonists are not prominently detailed, the exploration of diverse chemical scaffolds for GPR84 antagonism is an active area of research.

Bcl-2 Inhibitors: The Bcl-2 family of proteins is crucial in apoptosis, making its inhibitors valuable in cancer therapy. The potential for benzamide derivatives to act as Bcl-2 inhibitors remains an area for further exploration.

VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in inhibiting angiogenesis, a critical process in tumor growth. Para-aminobenzoic acid (PABA) analogs, which share a structural similarity with 4-aminobenzamides, have been evaluated as VEGFR-2 inhibitors, with some showing extraordinary inhibitory activity ranging from 83.4% to 87.3%. nih.gov This suggests that the 4-aminobenzamide (B1265587) scaffold could be a promising starting point for the design of new VEGFR-2 inhibitors.

ROCK1 Inhibitors: Rho-associated kinase 1 (ROCK1) is a therapeutic target for various diseases, and benzamide derivatives have been identified as potential inhibitors. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been used to investigate N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) as ROCK1 inhibitors, providing a theoretical basis for designing novel and potent compounds. nih.govtandfonline.comtandfonline.com For instance, two aminofurazan-based inhibitors, which include a benzamide moiety, GSK269962A and SB-772077-B, potently inhibit ROCK1 with IC50 values of 1.6 nM and 5.6 nM, respectively. nih.gov

Bcr-Abl Inhibitors: The Bcr-Abl tyrosine kinase is the causative agent in chronic myeloid leukemia (CML). nih.govnih.gov The successful drug Imatinib (STI-571) contains a benzamide group, which has spurred the development of other benzamide derivatives as Bcr-Abl inhibitors. nih.govnih.gov A series of 3-substituted benzamide derivatives have been evaluated for their antiproliferative activity against the Bcr-Abl-positive K562 cell line, with several halogenated and trifluoromethylated compounds identified as highly potent inhibitors. nih.gov Furthermore, hybrid molecules using core structures of approved Bcr-Abl inhibitors have been designed, showing key hydrogen bond interactions within the hinge region of the native Bcr-Abl kinase. acs.org

Cellular Assay Systems for Activity Assessment

The biological activity of benzamide derivatives has been confirmed in various cellular assay systems, demonstrating their potential as anti-infective and antiproliferative agents.

Anti-infective Activity in Cell Lines: Benzamide derivatives have demonstrated notable antibacterial activity. nanobioletters.com In one study, a series of benzamide compounds showed activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com Benzamide-based FtsZ inhibitors have also been developed, showing potent antistaphylococcal activity. nih.gov For example, the benzamide FtsZ inhibitor TXH9179 showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to earlier-generation compounds. nih.gov

Another area of investigation is the antiviral potential of this class. A benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), was identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC₅₀) of 0.7 µM in CD4+ C8166 T cells. nih.govnih.gov Similarly, a series of N-phenylbenzamide derivatives showed activity against multiple strains of Enterovirus 71 (EV 71), with compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) displaying IC₅₀ values ranging from 5.7 to 12 µM. mdpi.com

Antiproliferative Activity: The antiproliferative effects of benzamide derivatives are well-documented. nih.gov For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) showed potent inhibitory activity against a panel of cancer cell lines, with IC₅₀ values of 1.30 µM against HepG2 (liver cancer) and 0.55 µM against U937 (lymphoma) cells. nih.gov In vivo studies with FNA also demonstrated significant tumor growth inhibition. nih.gov Benzimidazole (B57391) drugs, which can be considered related structures, have been repurposed as anticancer agents due to their ability to induce apoptosis in cancer cells. frontiersin.org

| Compound Class | Cell Line | Activity Type | Measurement | Result | Reference |

| N-phenylbenzamide derivative (1e) | Vero | Antiviral (EV 71) | IC₅₀ | 5.7 - 12 µM | mdpi.com |

| Benzamide derivative (AH0109) | C8166 T cells | Antiviral (HIV-1) | EC₅₀ | 0.7 µM | nih.govnih.gov |

| Benzamide derivative (FNA) | HepG2 | Antiproliferative | IC₅₀ | 1.30 µM | nih.gov |

| Benzamide derivative (FNA) | U937 | Antiproliferative | IC₅₀ | 0.55 µM | nih.gov |

| Benzamide derivative (FNA) | K562 | Antiproliferative | IC₅₀ | 1.31 µM | nih.gov |

| Benzamide derivative (5a) | E. coli | Antibacterial | MIC | 3.12 µg/mL | nanobioletters.com |

| Benzamide derivative (5a) | B. subtilis | Antibacterial | MIC | 6.25 µg/mL | nanobioletters.com |

Mechanistic Studies of Biological Action

Mechanistic studies have begun to elucidate how benzamide derivatives exert their biological effects.

Inhibition of Specific Pathways: In the context of anti-inflammatory action, benzamides have been shown to inhibit the transcription factor NF-kappaB, which in turn suppresses the production of inflammatory cytokines like TNF-alpha. nih.gov For ROCK1 inhibitors, the mechanism involves interrupting pathways that regulate cell migration and invasion, such as the PTEN/PI3K/FAK pathway. researchgate.net Antiviral benzamide derivative AH0109 was found to impair HIV-1 replication by inhibiting reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov

Protein Interactions: The binding modes of benzamide derivatives have been explored through computational modeling. For Bcr-Abl inhibitors, the benzamide core is crucial for interacting with key residues like Met318 in the kinase's hinge region. acs.org For antifungal benzamides targeting Sec14p, X-ray co-crystal structures have confirmed their binding within the lipid-binding pocket of the protein. nih.gov

Target Identification and Validation Approaches (Preclinical)

Identifying the specific molecular targets of novel compounds is a critical bottleneck in drug discovery. rsc.org For the benzamide class, various strategies are employed.

Chemogenomic profiling has successfully identified Sec14p, a phospholipid transfer protein in yeast, as the target for certain antifungal benzamides and picolinamides. nih.gov This approach, combined with functional variomics and biochemical assays, helped validate the target and understand the mechanism of action. nih.gov Another common method is affinity purification, where a compound is immobilized on a solid support to "pull down" its binding partners from cell extracts. youtube.com This classic technique is powerful but can be challenging for natural products or compounds that lack suitable chemical handles for immobilization. rsc.orgyoutube.com

Preclinical Efficacy in Relevant In Vitro or Non-Human In Vivo Models

The therapeutic potential of benzamide derivatives has been demonstrated in a range of preclinical models.

Anti-microbial: Numerous studies have confirmed the in vitro antibacterial activity of benzamides against both Gram-positive and Gram-negative pathogens, including drug-resistant strains like MRSA. nanobioletters.comnih.govresearchgate.netgoogle.com In a mouse model of MRSA infection, the carboxamide prodrug of the FtsZ inhibitor TXH9179 showed superior in vivo efficacy compared to earlier versions. nih.gov

Anti-parasitic: Benzamide-related structures have shown promise against various parasites. Dicationic bisbenzamidines are known to target the DNA minor groove of parasites like Plasmodium and Trypanosoma. nih.gov A study on novel 3,5-diiodophenethyl-benzamides revealed high activity against P. falciparum, with most derivatives having EC₅₀ values below 25 µg/mL. scielo.brscienceopen.com Certain compounds in this series also showed activity against L. panamensis and T. cruzi. scielo.brscienceopen.com The benzimidazole scaffold, a related heterocyclic system, is a well-established pharmacophore for anti-parasitic drugs. frontiersin.orgnih.gov

Anti-tubercular: While specific data on this compound is lacking, related benzamide structures have been investigated for anti-tubercular activity.

Anti-inflammatory: The anti-inflammatory properties of benzamides are well-recognized. nih.gov One N-substituted benzamide, N-(4,6-dimethyl 2-pyridinyl) benzamide, was shown to be active in rat models of experimental brain edema. nih.gov Other studies have demonstrated that benzamides can inhibit the production of inflammatory cytokines in cellular models. nih.govnih.gov

Anti-viral: As previously mentioned, benzamide derivatives have demonstrated efficacy in in vitro models of HIV-1 and EV 71 infection. nih.govmdpi.com The derivative AH0109 was notably effective against HIV-1 strains resistant to several standard antiretroviral drugs. nih.gov

Urease Inhibition: Urease is a key enzyme for pathogens like Helicobacter pylori. rsc.org While direct inhibition by 4-aminobenzamides is not widely reported, related structures combining sulfonamides with NSAIDs (which can contain benzamide-like moieties) have been explored as urease inhibitors. acs.orgnih.govnih.gov Kinetic studies have shown that these conjugates can act as competitive or mixed-type inhibitors of the urease enzyme. acs.orgnih.govacs.org

Molecular Mechanisms of Action and Biological Target Interactions

Elucidation of Binding Modes through X-ray Co-crystallography or Advanced Modeling

Detailed structural insights into how a molecule binds to its biological target are most definitively provided by techniques like X-ray co-crystallography and advanced computational modeling. As of the latest available information, there are no published X-ray crystal structures of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide in complex with a biological target. Similarly, specific advanced modeling or molecular dynamics simulation studies for this compound are not found in peer-reviewed literature.

In the broader context of benzamide (B126) derivatives, such studies have been crucial. For instance, research on other benzamides has utilized molecular docking to predict binding modes within the active sites of protein kinases. nih.govnih.gov These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for inhibitory activity. nih.gov For this compound, a hypothetical modeling study would likely investigate the role of the primary amine on the benzamide ring and the oxygen atoms of the dioxane moiety in forming hydrogen bonds, while the aromatic ring could engage in pi-stacking or hydrophobic interactions. However, without experimental validation, such models remain speculative.

Allosteric Modulation versus Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is fundamental to understanding a compound's effect on its target. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a different site, inducing a conformational change that alters the activity of the active site. nih.gov

For this compound, there is no direct experimental evidence to classify its binding mechanism as either allosteric or orthosteric. The determination of such a mechanism would require specific biochemical or biophysical assays, which have not been reported for this compound.

However, studies on other kinase inhibitors with a benzamide scaffold have revealed both types of interactions. Some benzamide derivatives have been designed as type 1 inhibitors, binding to the active, ATP-competitive site (orthosteric binding). nih.gov Others, by targeting inactive kinase conformations, bind to adjacent allosteric pockets. nih.gov The flexible nature of the N-(1,4-dioxan-2-ylmethyl) substituent in the title compound could potentially allow it to access either orthosteric or allosteric sites, depending on the specific topology of the target protein.

Biochemical Pathway Interventions (e.g., enzyme kinetics, signal transduction modulation)

The intervention of a chemical compound in biochemical pathways is a direct consequence of its interaction with specific biological targets. As the specific targets of this compound are not yet identified, a detailed description of its effects on enzyme kinetics or signal transduction pathways is not possible.

Based on the activities of structurally related benzamides, one could hypothesize that this compound might act as a kinase inhibitor. nih.govnih.gov If this were the case, it would likely interfere with signal transduction pathways that are dependent on the activity of the inhibited kinase. For example, inhibition of a receptor tyrosine kinase could block downstream signaling cascades involved in cell proliferation, differentiation, and survival. Enzyme kinetic studies would be necessary to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive), which would, in turn, provide further clues about its binding mechanism.

Insights from Mutagenesis Studies on Target Proteins

Site-directed mutagenesis is a powerful tool used to identify the specific amino acid residues that are critical for a drug's binding and activity. By mutating key residues in a target protein and observing the effect on the compound's potency, researchers can map the binding pocket and validate docking models.

Given that the biological target(s) of this compound have not been elucidated, there are no mutagenesis studies available for this compound. Should a target be identified in the future, mutagenesis studies would be a critical next step in understanding the molecular determinants of its activity. For example, if it were found to inhibit a particular kinase, mutating residues in the hinge region, the DFG motif, or the gatekeeper residue could reveal crucial insights into its binding mode and selectivity. nih.gov

Chemical Modification and Derivative Synthesis Strategies

Design and Synthesis of Novel 4-Aminobenzamide (B1265587) Analogues

The synthesis of novel analogues of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide can be systematically approached by modifying its constituent parts. A foundational synthetic route for p-aminobenzamides involves a multi-step process that is amenable to creating diverse derivatives. google.com Typically, this begins with p-nitrobenzoic acid, which is first converted to its more reactive acyl chloride form, paranitrobenzoyl chloride. google.com This intermediate can then be reacted with a selected amine—in this case, (1,4-dioxan-2-yl)methanamine—through a condensation reaction to form the N-substituted p-nitrobenzamide. The final step is a reduction of the nitro group to yield the desired 4-amino functionality. google.com

This pathway allows for significant variation. By substituting (1,4-dioxan-2-yl)methanamine with a library of different primary or secondary amines, a wide array of analogues can be generated, each with a unique side chain designed to probe the target's binding pocket. For example, research into other benzamide-containing compounds has shown that incorporating different heterocyclic or aromatic groups can lead to varied biological activities. nih.govnih.gov

A hypothetical scheme for generating analogues is presented below:

Table 1: Hypothetical Analogues via Amine Substitution

| Amine Moiety | Resulting Analogue Name |

|---|---|

| Cyclohexylmethanamine | 4-amino-N-(cyclohexylmethyl)benzamide |

| 2-(Morpholino)ethan-1-amine | 4-amino-N-(2-morpholinoethyl)benzamide |

| Benzylamine | 4-amino-N-benzylbenzamide |

Isosteric and Bioisosteric Replacements for Enhanced Activity or Selectivity

Bioisosterism is a key strategy in medicinal chemistry to modify a lead compound's physicochemical properties—such as metabolic stability, lipophilicity, and hydrogen bonding capacity—while retaining or improving its biological activity. nih.gov The structure of this compound offers several functional groups that are candidates for such replacements.

The amide bond is a frequent target for bioisosteric replacement due to its susceptibility to enzymatic hydrolysis. Heterocyclic rings are common and effective replacements. For instance, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings can mimic the planar geometry and dipole moment of the amide bond, potentially increasing metabolic stability. nih.gov In other contexts, 1,2,4-triazoles have been successfully used as metabolically stable tertiary amide bioisosteres. nih.gov

Other parts of the molecule can also be modified. The peripheral 4-amino group or the dioxane ring could be altered or replaced to fine-tune interactions with a biological target or improve pharmacokinetic properties. For example, replacing classical carboxyl groups with bioisosteres like tetrazole or phosphonic acid groups has been shown to increase potency and duration of action in other molecular scaffolds. nih.gov

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale |

|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics amide planarity and dipole; enhances metabolic stability. nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Serves as a stable mimic of the amide bond. nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃-NH-) | Reduces susceptibility to proteolysis and decreases amine basicity. |

| 1,4-Dioxane (B91453) Ring | Tetrahydropyran or Piperidine Ring | Alters hydrogen bonding capacity, polarity, and potential for metabolic pathways. |

Prodrug Strategies for Optimized Delivery (in preclinical research context)

In preclinical development, promising compounds can fail due to poor physicochemical properties that lead to inadequate bioavailability. Prodrug strategies involve the temporary chemical modification of a drug to overcome these barriers. nih.gov For a compound like this compound, the primary aromatic amine is a prime handle for prodrug derivatization.

If the compound suffers from low membrane permeability due to the basicity of the amino group, its charge can be masked. N-acylation is a common method to achieve this. Another sophisticated approach is the dihydropyridine-pyridinium salt system, which is designed to improve penetration of the blood-brain barrier, after which oxidation in the central nervous system traps the active drug. nih.gov

To improve poor water solubility, hydrophilic moieties can be appended. Conjugating amino acids to the parent drug is a well-established method to increase water solubility and potentially engage amino acid transporters to enhance absorption. nih.gov These promoieties are designed to be cleaved in vivo by metabolic enzymes, releasing the active parent drug at the site of action. nih.gov

Table 3: Example Prodrug Strategies

| Prodrug Moiety | Attachment Point | Goal |

|---|---|---|

| Acetyl Group | 4-Amino Group | Mask polarity, increase lipophilicity. nih.gov |

| Glycine | 4-Amino Group | Increase water solubility, potential for transporter-mediated uptake. nih.gov |

| Phosphate Ester | (Hypothetical Hydroxyl Analogue) | Dramatically increase aqueous solubility for parenteral formulation. |

Scaffold Hopping and Lead Optimization Techniques

Scaffold hopping is a creative lead optimization technique where the core molecular framework of a compound is replaced with a topologically different but functionally equivalent scaffold. This is done to explore new chemical space, escape patent limitations, or find scaffolds with superior properties. For this compound, the benzamide (B126) core could be "hopped" to other heterocyclic systems that maintain a similar spatial arrangement of key binding features. For example, the 4-aminobenzamide scaffold might be replaced by a 4-aminoquinazoline or a 4-(benzimidazolylmethylamino) moiety, which could present different synthetic opportunities and ADME profiles. google.com

Lead optimization is a more iterative process involving smaller, systematic modifications to a lead compound to enhance its properties. This can include:

Substitution Analysis: Adding various substituents to the aromatic ring to probe for additional favorable interactions. For instance, adding a fluorine atom, as in the case of 4-amino-2-fluoro-N-methylbenzamide, can modulate electronic properties and metabolic stability. chemicalbook.com

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation, which can increase potency and selectivity.

Homologation: Systematically increasing the length of the linker between the benzamide and dioxane moieties to find the optimal distance for target binding.

These techniques, often guided by computational modeling and structure-based design, are fundamental to refining a lead compound into a viable drug candidate.

Table 4: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1184565-31-8 |

| 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) | 51-06-9 |

| p-Nitrobenzoic acid | 62-23-7 |

| (1,4-Dioxan-2-yl)methanamine | 88277-83-2 |

| 4-amino-N-(cyclohexylmethyl)benzamide | Not Available |

| 4-amino-N-(2-morpholinoethyl)benzamide | 5919-86-8 |

| 4-amino-N-benzylbenzamide | 15464-39-8 |

| 4-amino-N-((thiophen-2-yl)methyl)benzamide | 35467-37-5 |

| Diazepam | 439-14-5 |

| Alprazolam | 28981-97-7 |

| 4-(benzimidazolylmethylamino)-benzamidine | Not Available |

Analytical Method Development for Research Applications

Development of High-Throughput Screening Assays for Compound Activity

High-throughput screening (HTS) is a critical early-stage process in drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity against a specific target. youtube.com For 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide, the development of an HTS assay would be guided by its putative biological target. While specific assays for this compound are not publicly documented, the general principles for developing HTS assays for similar molecules, such as other benzamide (B126) derivatives, can be applied. researchgate.netnih.gov

The process begins with the selection of an appropriate assay format. This could range from simple binding assays to more complex cell-based or enzymatic assays. youtube.com For instance, if the compound is hypothesized to be an enzyme inhibitor, an enzymatic assay measuring the formation of a product or the depletion of a substrate would be suitable. youtube.com A common approach involves testing compounds at a single high concentration (e.g., 10 µM) in a multi-well plate format, such as 1536-well plates, to maximize throughput. youtube.com

A key technology often employed in modern HTS is mass spectrometry (MS), which offers a label-free and direct method for measuring reaction products. nih.gov An MS-based HTS assay for an enzyme target of this compound would involve incubating the enzyme, substrate, and compound together, followed by rapid analysis of the reaction mixture to quantify the product. nih.gov

The development process involves optimizing several parameters to ensure the assay is robust and reliable. youtube.com This includes determining the optimal concentrations of enzyme and substrate, incubation times, and buffer conditions. A critical metric for HTS assay quality is the Z'-factor, which provides a measure of the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS.

Table 1: Hypothetical HTS Assay Parameters for this compound

| Parameter | Condition | Rationale |

| Assay Format | 1536-well plate | Maximizes throughput and minimizes reagent consumption. youtube.com |

| Compound Concentration | 10 µM (single point) | Standard concentration for primary screening to identify initial hits. youtube.com |

| Detection Method | RapidFire Mass Spectrometry | Allows for direct, label-free, and rapid measurement of reaction products. nih.gov |

| Target Type | e.g., Methyltransferase | Benzamide derivatives have been explored as inhibitors of various enzymes. |

| Controls | DMSO (negative), Known Inhibitor (positive) | Essential for calculating Z'-factor and assessing assay performance. |

| Acceptance Criterion | Z' > 0.7 | Ensures a large statistical separation between signals of positive and negative controls. |

Quantitative Analysis of Compound in Biological Matrices for Preclinical Studies

To understand the pharmacokinetic profile of this compound, it is necessary to quantify its concentration in biological matrices such as plasma. wuxiapptec.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov

A typical LC-MS/MS method for quantifying a small molecule like this compound in plasma would involve several key steps. basinc.com First, the plasma sample is pre-treated to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chromatographyonline.com An internal standard (IS), a structurally similar molecule, is added at the beginning of the sample preparation to account for variability during extraction and analysis. nih.gov

The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system. Chromatographic separation is typically achieved on a reverse-phase column, such as a C8 or C18 column, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.govchromatographyonline.com

The eluent from the HPLC is directed to a tandem mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. This technique provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. basinc.com A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of the compound. This allows for the accurate quantification of the compound in unknown samples. nih.gov

Plasma stability is a critical parameter assessed during preclinical development. This involves incubating the compound in plasma at a physiological temperature (37°C) and measuring its concentration at various time points. This helps to determine if the compound is degraded by plasma enzymes.

Table 2: Illustrative LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Description | Example |

| Sample Preparation | Liquid-Liquid Extraction | Extraction of 0.1 mL plasma with methyl tert-butyl ether. nih.gov |

| Internal Standard | Structurally similar benzamide | e.g., Benzanilide. nih.gov |

| HPLC Column | Zorbax SB-Phenyl, 4.6 x 75mm, 3.5 µm | Provides good separation for aromatic compounds. nih.gov |

| Mobile Phase | Methanol and 10 mM ammonium formate (B1220265) (pH 2.9) | Common mobile phase for reverse-phase chromatography of small molecules. nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Suitable for compounds with basic nitrogen atoms, like the amino group in the target compound. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. basinc.com |

| Calibration Range | 1 - 250 ng/mL | A typical range for preclinical pharmacokinetic studies. nih.gov |

Method Validation for Reproducibility and Accuracy in Research Settings

For the data generated from analytical methods to be considered reliable, the methods must be validated. wuxiapptec.comnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jgtps.com In a research setting, while the requirements may not be as stringent as for clinical trials, validation is still crucial for making informed decisions. nih.gov Key validation parameters, as recommended by regulatory bodies like the FDA and international guidelines like ICH M10, include selectivity, accuracy, precision, linearity, and stability. wuxiapptec.comnih.gov

Selectivity and Specificity : The method must be able to differentiate the analyte from other components in the sample, such as metabolites, impurities, or matrix components. nih.gov This is typically assessed by analyzing blank samples from different sources to check for interferences at the retention time of the analyte. nih.gov

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the closeness of repeated measurements. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov

Linearity and Range : The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated using a series of standards, and its linearity is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99. nih.gov The lower limit of quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability : The stability of the analyte must be assessed under various conditions that mimic those encountered during sample handling and analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature. nih.gov

Table 3: Summary of Method Validation Parameters and Acceptance Criteria for Research

| Parameter | Purpose | Typical Acceptance Criteria (Research Phase) |

| Selectivity | To ensure no interference from matrix components. | No significant peaks at the retention time of the analyte in blank matrix. nih.gov |

| Accuracy | To determine the closeness of the measured value to the nominal value. | Mean concentration within ±20% of the nominal value (±25% at LLOQ). nih.gov |

| Precision | To assess the reproducibility of the method. | Coefficient of variation (CV) ≤ 20% (≤25% at LLOQ). nih.gov |

| Linearity (r²) | To confirm a proportional relationship between concentration and response. | r² ≥ 0.99. |

| LLOQ | To define the lowest quantifiable concentration. | Analyte response should be at least 5 times the response of a blank sample. nih.gov |

| Stability | To ensure the analyte is not degrading during storage and processing. | Mean concentrations within ±20% of the initial concentration. |

Impurity Profiling and Control in Research Synthesis

Impurity profiling is the identification and quantification of impurities present in a synthesized compound. ijrti.org During the research phase, the focus is on ensuring that the purity of the compound is sufficient for the intended biological studies and that no impurities are present that could confound the results. medwinpublishers.com

Impurities in this compound can arise from several sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. ijrti.org For example, the synthesis of N-substituted benzamides can involve the coupling of a carboxylic acid with an amine. nih.govacs.org Potential impurities could include unreacted starting materials (e.g., 4-aminobenzoic acid) or by-products from side reactions.

A variety of analytical techniques are used for impurity profiling. High-performance liquid chromatography with UV detection (HPLC-UV) is a common method for determining the purity of the main compound and quantifying impurities. The relative percentage of each impurity can be estimated from the peak area in the chromatogram.

For the structural elucidation of unknown impurities, mass spectrometry is invaluable. LC-MS can provide the molecular weight of the impurity, and tandem MS (MS/MS) can provide fragmentation information that helps in determining its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure confirmation.

Control of impurities at the research stage is primarily achieved through the purification of the final compound. nih.gov This is typically done using techniques like column chromatography or recrystallization. The goal is to achieve a purity level (e.g., >95%) that is considered adequate for in vitro and in vivo research studies.

Table 4: Potential Impurities in the Synthesis of this compound and Analytical Methods for Detection

| Potential Impurity | Possible Source | Analytical Detection Method |

| 4-aminobenzoic acid | Unreacted starting material | HPLC-UV, LC-MS |

| (1,4-dioxan-2-yl)methanamine | Unreacted starting material | LC-MS (if not UV active) |

| Di-acylated by-product | Side reaction during synthesis | HPLC-UV, LC-MS |

| Oxidation products | Degradation of the amino group | HPLC-UV, LC-MS |

| Residual solvents | From synthesis and purification | Gas Chromatography (GC), ¹H NMR |

Emerging Trends and Future Directions in 4 Amino N 1,4 Dioxan 2 Ylmethyl Benzamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery by enabling the rapid exploration of vast chemical spaces and the accurate prediction of drug properties. researchgate.net These computational tools are increasingly being applied to the design and optimization of novel benzamide (B126) derivatives.

ML models, particularly deep generative models, can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired pharmacological profiles. researchgate.net For a compound like 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide, generative models could propose modifications to either the benzamide core or the dioxane substituent to enhance target affinity, improve selectivity, or optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Furthermore, AI can aid in creating more efficient synthesis pathways, reducing the number of steps and the amount of waste generated.

Predictive ML models are also crucial for virtual screening and identifying potential biological targets. For instance, a machine learning model was developed to predict the inhibition of Toll-like Receptor 4 (TLR4), identifying novel chemical patterns in potential inhibitors. osf.io Similar models could be built using data from various benzamide derivatives to predict the likelihood of this compound interacting with specific protein targets, thereby prioritizing experimental validation. osf.ionih.gov This data-driven approach accelerates the initial phases of drug discovery by focusing laboratory efforts on the most promising candidates. nih.gov

Exploration of Novel Biological Targets for Benzamide Derivatives

The benzamide scaffold is a versatile pharmacophore present in a wide array of approved drugs and clinical candidates, known to interact with a diverse set of biological targets. nih.gov Research into novel benzamide derivatives continues to uncover new therapeutic opportunities by identifying previously unexplored molecular targets. nih.gov While the specific targets of this compound are not yet fully elucidated, the activities of structurally related compounds provide a roadmap for future investigation.

Recent studies on benzamide derivatives have identified several key target families:

Enzymes in Epigenetics and DNA Repair: Analogues of 4-aminobenzamide (B1265587) have been designed as inhibitors of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation. nih.gov Other benzamide derivatives have shown potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair, making them promising anticancer agents. nih.gov

Kinases and Signaling Pathways: Novel benzamide-based molecules have been developed as dual inhibitors of PI3K and histone deacetylase (HDAC), two key players in cancer cell signaling and survival. nih.gov Additionally, N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the STAT3 signaling pathway, another important target in oncology. nih.gov

Other Enzymes: The benzamide moiety has also been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes management, as well as carbonic anhydrase and acetylcholinesterase, which are targets for conditions like glaucoma and Alzheimer's disease, respectively. nih.govnih.gov

Given the structural elements of this compound, future research will likely explore its potential as an inhibitor of these and other related enzymes and signaling pathways.

Development of Advanced Delivery Systems for Preclinical Applications

The therapeutic efficacy of a promising compound is often limited by its physicochemical properties, such as solubility and stability, and its behavior in a biological system. Advanced drug delivery systems (DDS) are being developed to overcome these hurdles, particularly for preclinical evaluation. For compounds like this compound, which contains a hydrophilic dioxane moiety, encapsulation within nanocarriers could offer significant advantages.

Biodegradable polymeric nanoparticles, such as those made from polylactic acid (PLA) and hyperbranched polyglycerol (HPG), have shown excellent biocompatibility and the ability to provide sustained drug release. mdpi.com The dioxane ring in the target compound is a feature found in several bioactive molecules, and delivery systems can be tailored to its properties. researchgate.net For instance, the use of 1,4-dioxane (B91453) as a solvent in the synthesis of HPGs has enabled the creation of high molecular weight nanocarriers with low polydispersity, suitable for systemic drug delivery. mdpi.com

These advanced delivery systems can:

Enhance the solubility and metabolic stability of the drug. researchgate.net

Provide controlled and sustained release at the target site. nih.gov

Improve pharmacokinetic profiles and reduce systemic toxicity. mdpi.cominteresjournals.org

Be functionalized with ligands for targeted delivery to specific cells or tissues. interesjournals.org

Future preclinical studies on this compound and its derivatives will likely leverage such nanocarrier technologies to maximize their therapeutic potential.

Collaborative Research Initiatives and Data Sharing in Drug Discovery

The complexity and cost of developing new medicines have spurred a move towards more collaborative research models. Open innovation platforms and data-sharing initiatives are becoming increasingly common, pooling resources and expertise to tackle significant health challenges, including the discovery of drugs for neglected diseases. pharmaceutical-technology.com

A prime example is the Open Synthesis Network (OSN), a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and several universities. pharmaceutical-technology.com In this model, undergraduate and postgraduate students synthesize novel compounds based on data shared by DNDi, and the resulting molecules are tested for activity. All research is published in the public domain in real-time to accelerate the discovery process. pharmaceutical-technology.com

For a compound like this compound, which is in the exploratory phase, such a collaborative framework could be highly beneficial. A consortium of academic and industrial partners could:

Share screening data for various benzamide derivatives to build more robust AI/ML models.

Distribute synthetic targets among different labs to rapidly build a library of analogues.

Combine expertise in chemistry, biology, and pharmacology to comprehensively evaluate promising compounds.

Reduce the financial burden on any single institution, thereby de-risking the early stages of drug discovery.

These collaborative efforts are essential for accelerating the translation of basic research into tangible therapeutic candidates.

Expanding the Chemical Space of Dioxane-Containing Benzamides

The exploration of chemical space—the vast ensemble of all possible molecules—is fundamental to discovering novel bioactive compounds. nih.gov While chemical space is immense, historical drug discovery has often been confined to a limited number of scaffolds and reaction types. nih.gov Expanding the chemical space around a promising core structure like this compound is a key strategy for identifying next-generation therapeutic agents.

Strategies to expand the chemical space for this class of compounds include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse molecules, with a particular focus on scaffold diversity, to explore new regions of bioactive chemical space. nih.gov For dioxane-containing benzamides, this could involve synthesizing derivatives with different ring sizes, stereochemistries, and substitution patterns on both the dioxane and benzamide moieties.

Novel Reaction Methodologies: Employing new or underutilized chemical reactions can lead to the creation of molecules with unique architectures that are not accessible through traditional methods. nih.gov For example, electrochemical dehydrogenative annulation reactions have been used to synthesize saturated oxygen-containing heterocycles like 1,4-dioxane. researchgate.net

Knowledge Graph-Based Design: A novel approach utilizes knowledge graphs that encode known chemical reactions. By identifying new combinations of reactants within the graph, it is possible to generate libraries of new compounds along with their predicted synthetic routes, effectively expanding the accessible chemical space. rsc.org

By systematically applying these strategies, researchers can generate a rich library of dioxane-containing benzamides, increasing the probability of discovering compounds with enhanced potency, selectivity, and novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a hazard analysis for reagents and intermediates (e.g., evaluating decomposition risks via differential scanning calorimetry (DSC)) . Use stepwise optimization of solvent polarity, temperature, and catalyst loading. For example, sodium pivalate in acetonitrile has been effective for analogous benzamide syntheses . Monitor reaction progress via TLC or HPLC, and isolate products using column chromatography with gradients of dichloromethane and diethyl ether.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. DSC can identify thermal decomposition profiles, critical for stability assessments .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : Store the compound in anhydrous conditions under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies under varying pH, temperature, and humidity. DSC data from related benzamides suggest decomposition above 150°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How do structural modifications to the 1,4-dioxane moiety impact biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituted dioxane rings (e.g., thiophene or furan replacements). Compare bioactivity using enzyme inhibition assays (e.g., kinase or protease targets) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzamide derivatives?

- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability tests) to confirm mechanisms. For example, discrepancies in IC₅₀ values may arise from assay interference by the compound’s redox activity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

- Methodology : Employ RNA sequencing to identify differentially expressed genes post-treatment. Validate targets via CRISPR knockout or siRNA silencing. For example, benzamide analogs inhibit histone deacetylases (HDACs), which can be confirmed via Western blot for acetylated histone H3 .

Q. What computational tools are effective for predicting metabolic pathways and toxicity profiles?

- Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate metabolic stability and mutagenicity risks. Validate in vitro using Ames II testing, as done for structurally similar anomeric amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.